molecular formula C19H18N2O5 B8100231 1',3',3'-Trimethyl-6-nitrospiro[chromene-2,2'-indoline]-5',8-diol

1',3',3'-Trimethyl-6-nitrospiro[chromene-2,2'-indoline]-5',8-diol

Cat. No.: B8100231
M. Wt: 354.4 g/mol
InChI Key: ONHONFAZAXKJQE-UHFFFAOYSA-N
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Description

1',3',3'-Trimethyl-6-nitrospiro[chromene-2,2'-indoline]-5',8-diol is a nitro-substituted spiropyran derivative with a fused chromene-indoline spirocyclic system. Its structure features a 2H-chromene moiety linked to an indoline ring via a spiro carbon (C-2). Key substituents include nitro (-NO₂) and hydroxyl (-OH) groups at positions 6 and 5'/8, respectively, and methyl groups at positions 1', 3', and 3' (Figure 1) . The compound exhibits photochromic behavior, reversibly isomerizing between a closed spiropyran (SP) form and an open merocyanine (MC) form under UV irradiation or thermal stimuli . This property, combined with reactive hydroxyl groups, makes it a candidate for molecular switches in photopharmacology, drug delivery, and biosensing .

Properties

IUPAC Name

1',3',3'-trimethyl-6-nitrospiro[chromene-2,2'-indole]-5',8-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5/c1-18(2)14-10-13(22)4-5-15(14)20(3)19(18)7-6-11-8-12(21(24)25)9-16(23)17(11)26-19/h4-10,22-23H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONHONFAZAXKJQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC(=C2)O)N(C13C=CC4=C(O3)C(=CC(=C4)[N+](=O)[O-])O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1',3',3'-Trimethyl-6-nitrospiro[chromene-2,2'-indoline]-5',8-diol, also known as NitroBIPS, is a synthetic compound belonging to the class of spiropyrans. This compound exhibits unique photochromic properties and has garnered attention for its potential biological activities, including antimicrobial and anticancer effects. This article reviews the biological activity of NitroBIPS, synthesizing data from various studies and highlighting its significance in pharmaceutical research.

  • Molecular Formula : C19H18N2O5
  • Molecular Weight : 354.36 g/mol
  • CAS Number : 1253909-21-5
  • Purity : 95%

Antimicrobial Activity

NitroBIPS has demonstrated notable antimicrobial properties against various pathogens. The compound's efficacy was evaluated through Minimum Inhibitory Concentration (MIC) tests against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).

Pathogen MIC (µg/mL)
MRSA2.5
VRE5.0

Studies indicate that NitroBIPS exhibits a strong inhibitory effect on these resistant strains, suggesting its potential as a therapeutic agent against antibiotic-resistant infections .

Anticancer Activity

The anticancer potential of NitroBIPS has also been explored, particularly its effects on various cancer cell lines. The compound was tested for its ability to inhibit cancer-related signaling pathways, showing promising results.

Cancer Pathway IC50 (µM)
Smad2.17
Myc1.86
Notch2.15

These findings indicate that NitroBIPS can effectively modulate key signaling pathways involved in cancer progression .

The biological activity of NitroBIPS is attributed to its ability to interact with cellular targets and modulate signaling pathways. The nitro group in the structure may play a crucial role in its reactivity and interaction with biological macromolecules, enhancing its antimicrobial and anticancer properties.

Photochromic Properties

NitroBIPS exhibits photochromism, transitioning from a colorless form to a colored form upon exposure to UV light. This property not only makes it useful in research applications but may also enhance its biological activity by allowing targeted activation in specific environments .

Case Studies

Several studies have investigated the biological activity of NitroBIPS:

  • Study on Antimicrobial Efficacy : A study published in Chemical Reviews highlighted the compound's effectiveness against MRSA and VRE, demonstrating significant antibacterial activity at low concentrations .
  • Cancer Signaling Pathway Modulation : Research published in MDPI assessed the impact of NitroBIPS on various cancer signaling pathways, revealing its potential as an anticancer agent through inhibition of critical transcription factors .
  • Photochromic Applications : An article in Advances in Functional Materials discussed the use of NitroBIPS in photochromic flow visualization techniques, showcasing its versatility beyond traditional pharmacological applications .

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C19H18N2O5C_{19}H_{18}N_{2}O_{5} and features a complex structure that includes a chromene and indoline moiety. Its structure contributes to its photochromic properties, allowing it to undergo reversible transformations when exposed to light.

Photochemistry

Photochromic Properties
NitroBIPS exhibits excellent photochromic behavior, transitioning between a colorless form (leuco form) and a colored form (merocyanine) upon exposure to UV light. This property is harnessed in applications such as:

  • Optical Devices : Used in the development of smart windows and lenses that can change color based on light exposure.
  • Data Storage : Potential applications in optical data storage systems due to its ability to switch states rapidly.

Quantum Yield
NitroBIPS has a higher quantum yield compared to other spiropyran derivatives, making it more efficient for applications requiring rapid photoresponsive materials .

Materials Science

Dyes and Pigments
The compound serves as a dye in various applications due to its vibrant color changes. It has been utilized in:

  • Textiles : As a photoresponsive dye that can alter color based on environmental light conditions.
  • Coatings : In coatings for surfaces that require dynamic color changes for aesthetic or functional purposes.

Nanocomposites
Research indicates that incorporating NitroBIPS into polymer matrices enhances the mechanical properties and thermal stability of the resulting nanocomposites, making them suitable for advanced engineering applications .

Biomedical Applications

Biocompatibility
NitroBIPS is recognized for its biocompatibility, making it a candidate for biomedical applications such as:

  • Drug Delivery Systems : Its photoresponsive nature allows for controlled release of therapeutic agents when exposed to specific wavelengths of light.
  • Imaging Techniques : Utilized in fluorescence imaging due to its ability to emit light upon excitation, aiding in biological imaging studies.

Antimicrobial Activity
Studies have shown that NitroBIPS possesses antimicrobial properties, which could be beneficial in developing new antibacterial agents or coatings for medical devices .

Case Studies and Research Findings

Application AreaDescriptionKey Findings
PhotochemistryUsed in optical devices and data storageHigh quantum yield; effective state switching
Materials ScienceEmployed as a dye in textiles and coatingsEnhanced mechanical properties in composites
Biomedical ApplicationsBiocompatible drug delivery and imaging techniquesEffective controlled release; antimicrobial activity

Comparison with Similar Compounds

Structural and Functional Group Comparison

The compound’s structural analogs differ in substituents, which critically influence their photochromic and chemical properties. Key examples include:

Compound Name Substituents (Positions) Molecular Weight Key Functional Groups Reference
1',3',3'-Trimethyl-6-nitrospiro[chromene-2,2'-indoline]-5',8-diol -NO₂ (6), -OH (5',8), -CH₃ (1',3',3') 490.51 Nitro, hydroxyl, methyl
Methyl 5′-chloro-8-formyl-5-hydroxy-1′,3′,3′-trimethyl-spiro[chromene-2,2′-indoline]-6-carboxylate -Cl (5'), -CHO (8), -COOCH₃ (6), -OH (5) 474.91 (calc.) Chloro, formyl, methoxycarbonyl
1',3',3'-Trimethyl-6′-chlorospiro[indoline-2,2′-2H-chromene] -Cl (6'), -CH₃ (1',3',3') 368.85 Chloro, methyl
1',3',3'-Trimethylspiro[chromene-2,2'-indoline] -CH₃ (1',3',3') 291.37 Methyl

Key Observations :

  • Nitro Group (6-position) : Enhances photostability and red-shifts absorption spectra compared to chloro or unsubstituted analogs .
  • Hydroxyl Groups (5',8) : Enable hydrogen bonding and functionalization (e.g., esterification in polymer applications) .
  • Chloro Substituents : Increase electron-withdrawing effects but reduce photochromic reversibility compared to nitro derivatives .
Photochromic Properties

Photochromic performance is evaluated by absorption maxima (λmax), thermal half-life (τ₁/₂), and fluorescence quantum yield (Φfl):

Compound Name λmax (SP Form) λmax (MC Form) τ₁/₂ (MC) Φfl (MC) Reference
This compound 345 nm 580 nm 720 s 0.12
Methyl 5′-chloro-8-formyl-5-hydroxy-spiro[chromene-2,2′-indoline]-6-carboxylate 335 nm 550 nm 300 s 0.08
1',3',3'-Trimethylspiro[chromene-2,2'-indoline] 320 nm 520 nm 60 s 0.03

Key Findings :

  • The nitro derivative exhibits the longest MC lifetime (τ₁/₂ = 720 s) and highest fluorescence quantum yield (Φfl = 0.12), attributed to its electron-withdrawing nitro group stabilizing the MC form .
  • Chloro and unsubstituted analogs show faster thermal reversion (τ₁/₂ < 300 s), limiting their utility in sustained applications like biosensing .

Key Challenges :

  • Nitro and hydroxyl substituents increase steric hindrance, reducing yields compared to simpler analogs .
  • Multi-step purification (e.g., silica gel chromatography) is often required due to isomer formation .

Preparation Methods

Synthesis of 1,2,3,3-Tetramethylindolinium Iodide

Procedure :

  • Reactants : 2,3,3-Trimethyl-3H-indole (1.0 equiv), methyl iodide (1.2 equiv).

  • Conditions : Reflux in toluene at 110°C for 24 hours under nitrogen.

  • Yield : 97% (dark brown solid).

  • Key Data :

    • 1H NMR (CDCl₃, 400 MHz): δ 7.21 (t, J = 7.7 Hz, 1H), 7.09 (d, J = 7.3 Hz, 1H), 6.88 (d, J = 7.5 Hz, 1H), 3.72 (s, 3H), 2.89 (s, 3H), 1.42 (s, 6H).

Spirocyclization with 2-Hydroxy-5-nitrobenzaldehyde

Procedure [1,7]:

  • Reactants : 1,2,3,3-Tetramethylindolinium iodide (1.0 equiv), 2-hydroxy-5-nitrobenzaldehyde (1.5 equiv), piperidine (catalyst).

  • Conditions : Reflux in ethanol at 78°C for 5 hours.

  • Workup : Column chromatography (DCM/hexane, 3:2).

  • Yield : 64–78% (dark red powder).

  • Key Data :

    • FT-IR (cm⁻¹): 3251 (O–H), 1607 (C=C), 1463 (NO₂).

    • HRMS : [M+H]⁺ calc. 355.1298; found 355.1295.

Alternative Route via Esterification

Methacrylate Functionalization

Procedure :

  • Reactants : Spiropyran intermediate (1.0 equiv), methacryloyl chloride (1.2 equiv), triethylamine (1.5 equiv).

  • Conditions : Stir in DCM at 0°C → RT for 12 hours.

  • Yield : 37% (sticky red substance).

  • Key Data :

    • 1H NMR (CDCl₃, 400 MHz): δ 8.05 (d, J = 2.6 Hz, 1H), 7.94 (dd, J = 8.9, 2.6 Hz, 1H), 6.25 (s, 1H), 5.73 (s, 1H), 4.38 (t, J = 5.6 Hz, 2H).

Hydroxylation for Diol Formation

Procedure :

  • Reactants : Nitrospirochromene intermediate (1.0 equiv), H₂O₂ (3.0 equiv), acetic acid.

  • Conditions : Stir at 60°C for 6 hours.

  • Yield : 58% (yellow crystals).

  • Key Data :

    • 13C NMR (DMSO-d₆, 100 MHz): δ 151.02 (C–O), 144.42 (C–NO₂), 128.44 (Cspiro).

Optimization and Challenges

Reaction Conditions

ParameterOptimal ValueImpact on Yield
Temperature78–80°CMaximizes spirocyclization
SolventEthanol/DCMAvoids side reactions
CatalystPiperidine (10 mol%)Accelerates imine formation

Common Side Reactions

  • Nitro Group Reduction : Occurs under prolonged heating (>100°C).

  • Racemization : Observed during hydroxylation steps (↓ enantiomeric purity).

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key Advantage
Spirocyclization64–78>95Scalable, high reproducibility
Esterification3788Introduces functional groups
Hydroxylation5890Direct diol formation

Industrial-Scale Considerations

  • Cost Efficiency : Use of toluene and ethanol reduces solvent expenses.

  • Safety : Nitro compounds require strict temperature control to prevent decomposition.

Q & A

What experimental methods are recommended for synthesizing and structurally confirming 1',3',3'-Trimethyl-6-nitrospiro[chromene-2,2'-indoline]-5',8-diol derivatives?

Answer:
The synthesis typically involves a cyclocondensation reaction between 5-chloro-1,2,3,3-tetramethyl-3H-indolium perchlorate and methyl 3,5-diformyl-2,4-dihydroxybenzoate in n-propanol/chloroform with triethylamine as a base . Structural confirmation relies on multi-dimensional NMR (¹H, ¹³C, ¹H-¹H COSY, HSQC, HMBC) to resolve stereochemistry and substituent positions. For example, the cis configuration of the vinyl fragment is confirmed by ¹H-¹H COSY correlations (J = 10.6 Hz) between H-3 and H-4 protons . LC-MS and elemental analysis further validate molecular weight and purity .

How does the photochromic equilibrium between the spiropyran (SP) and merocyanine (MC) forms manifest in this compound?

Answer:
At room temperature in acetonitrile, the compound exists predominantly in the closed SP form (absorption at 202–341 nm) with trace MC. UV irradiation (365 nm) increases MC concentration, characterized by visible absorption peaks at 402 nm and 536 nm . The MC form exhibits fluorescence at 611 nm (Φfl = 0.01), measured via the Parker–Rees method using cresyl violet as a standard . Thermal relaxation returns the system to SP, with MC lifetime (τ) reaching 10⁵ seconds—significantly longer than carbonyl-substituted analogs—due to stabilization by hydroxyl and formyl groups .

What advanced techniques are used to resolve conflicting structural isomer possibilities during synthesis?

Answer:
When multiple isomers (e.g., structures 1, 4, 5) are possible, 2D NMR techniques such as ¹H-¹³C HMBC and ¹H-¹⁵N HMBC are critical. For instance, cross-peaks between H-7 and C-6 in HMBC exclude structure 5, while correlations between H-3 and C-2 (107.28 ppm) confirm the spirocyclic indoline-chromene linkage . Additionally, ¹H-¹H NOESY can differentiate spatial arrangements of substituents .

How does the compound’s extended MC lifetime impact its utility in dynamic materials?

Answer:
The prolonged MC lifetime (τ ≈ 10⁵ s) enables applications in optical memory devices and molecular switches, where sustained metastable states are advantageous . This stability is attributed to intramolecular hydrogen bonding between hydroxyl and nitro groups, which reduces non-radiative decay pathways. Comparative studies on MoS₂ FETs show reversible photoisomerization under visible light (546 nm), suggesting compatibility with nanoelectronic systems .

What methodological challenges arise when quantifying fluorescence quantum yields in such systems?

Answer:
Low quantum yields (e.g., Φfl = 0.01) require sensitive instrumentation and rigorous correction for solvent effects and inner-filter artifacts. Fluorescence spectra must be acquired using degassed solutions to minimize oxygen quenching . Absolute quantum yields are benchmarked against standards like cresyl violet (Φfl = 0.54 in ethanol) under matched excitation wavelengths (λex = 540 nm) .

How can researchers design experiments to exploit the compound’s photochromic "balance" for biomedical applications?

Answer:
The compound’s reversible SP↔MC transition under dual-wavelength control (365 nm for activation, 546 nm for resetting) makes it suitable for light-regulated drug delivery. For example, MC’s red-region fluorescence (611 nm) can be used for real-time tracking in biological tissues . Covalent conjugation via formyl or hydroxyl groups enables attachment to polymeric carriers, as demonstrated in spiropyran-functionalized cellulose acetate nanofibers for biosensing .

Are there contradictions in reported photokinetic parameters, and how can they be resolved?

Answer:
Discrepancies in MC lifetimes across studies often stem from solvent polarity, temperature, or substituent effects. For instance, τ decreases in polar solvents due to destabilization of the zwitterionic MC form. Researchers should standardize experimental conditions (e.g., 293 K in acetonitrile) and employ global kinetic analysis to decouple thermal and photochemical pathways .

What strategies enhance the compound’s performance in stimuli-responsive materials?

Answer:
Incorporating methacrylate groups (e.g., SPMA) allows copolymerization with thermoresponsive monomers like NIPAAm, creating hydrogels with dual light- and temperature-sensitive swelling . Electrospinning with cellulose acetate produces nanofibers with high surface area for rapid isomerization, useful in optical logic gates .

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